molecular formula C11H18O B3317738 2-Methyl-2-(4-methylpent-3-enyl)cyclopropanecarbaldehyde CAS No. 97231-35-1

2-Methyl-2-(4-methylpent-3-enyl)cyclopropanecarbaldehyde

Cat. No.: B3317738
CAS No.: 97231-35-1
M. Wt: 166.26 g/mol
InChI Key: HVRSGXFUZOKZNT-UHFFFAOYSA-N
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Description

2-Methyl-2-(4-methylpent-3-enyl)cyclopropanecarbaldehyde is an organic compound with the molecular formula C11H18O. It is a colorless to slightly yellow liquid with a fruity, citrus-like aroma. This compound is a mixture of cis- and trans-isomers and is used in various applications, including flavoring agents and scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(4-methylpent-3-enyl)cyclopropanecarbaldehyde typically involves the cyclopropanation of an appropriate alkene precursor. One common method is the reaction of 4-methylpent-3-en-1-ol with a cyclopropanating agent such as diiodomethane in the presence of a strong base like sodium hydride. The reaction is carried out under an inert atmosphere, typically at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(4-methylpent-3-enyl)cyclopropanecarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-2-(4-methylpent-3-enyl)cyclopropanecarbaldehyde has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used as a flavoring agent in the food industry due to its fruity aroma

Mechanism of Action

The mechanism of action of 2-Methyl-2-(4-methylpent-3-enyl)cyclopropanecarbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The compound’s cyclopropane ring can also interact with hydrophobic pockets in proteins, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-(4-methylpent-3-enyl)cyclopropanecarboxylic acid
  • 2-Methyl-2-(4-methylpent-3-enyl)cyclopropanemethanol
  • 2-Methyl-2-(4-methylpent-3-enyl)cyclopropane-1-thiol

Uniqueness

2-Methyl-2-(4-methylpent-3-enyl)cyclopropanecarbaldehyde is unique due to its aldehyde functional group, which allows it to undergo specific reactions that its analogs with different functional groups cannot. This makes it a valuable intermediate in organic synthesis and a versatile compound in scientific research .

Properties

IUPAC Name

2-methyl-2-(4-methylpent-3-enyl)cyclopropane-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O/c1-9(2)5-4-6-11(3)7-10(11)8-12/h5,8,10H,4,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRSGXFUZOKZNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC1(CC1C=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90914046
Record name 2-Methyl-2-(4-methylpent-3-en-1-yl)cyclopropane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90914046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904929-41-5, 97231-35-1
Record name 2-Methyl-2-(4-methyl-3-pentenyl)cyclopropanecarbaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0904929415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-2-(4-methylpent-3-en-1-yl)cyclopropane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90914046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2-(4-methylpent-3-enyl)cyclopropanecarbaldehyde
Reactant of Route 2
2-Methyl-2-(4-methylpent-3-enyl)cyclopropanecarbaldehyde
Reactant of Route 3
2-Methyl-2-(4-methylpent-3-enyl)cyclopropanecarbaldehyde
Reactant of Route 4
2-Methyl-2-(4-methylpent-3-enyl)cyclopropanecarbaldehyde
Reactant of Route 5
2-Methyl-2-(4-methylpent-3-enyl)cyclopropanecarbaldehyde
Reactant of Route 6
2-Methyl-2-(4-methylpent-3-enyl)cyclopropanecarbaldehyde

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